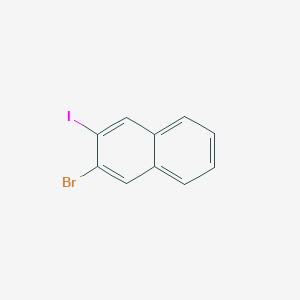

2-Bromo-3-iodonaphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAABKFYZVHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457760 | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-44-6 | |

| Record name | 2-Bromo-3-iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-iodonaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-iodonaphthalene is a unique dihalogenated naphthalene derivative with significant potential as a versatile building block in organic synthesis. Its distinct electronic and steric properties, arising from the presence of two different halogens at the 2 and 3 positions, offer opportunities for selective functionalization. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, its reactivity profile with a focus on regioselective cross-coupling reactions, and its current and potential applications in materials science and drug discovery.

Introduction

Dihalogenated aromatic compounds are pivotal intermediates in the synthesis of complex organic molecules, enabling the stepwise and regioselective introduction of various functional groups through differential reactivity of the carbon-halogen bonds. This compound (CAS No: 102153-44-6) is a noteworthy example, possessing a synthetically valuable combination of a bromo and an iodo substituent on the naphthalene core.[1][2] The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3-position, leaving the 2-position available for subsequent transformations. This orthogonal reactivity makes this compound a valuable precursor for the synthesis of highly substituted naphthalene derivatives, which are common scaffolds in pharmaceuticals and electronic materials.[3] Despite its synthetic potential, this compound has been sparsely reported in the literature, highlighting the need for a consolidated technical resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 102153-44-6 | [1][2] |

| Molecular Formula | C₁₀H₆BrI | [1][2] |

| Molecular Weight | 332.96 g/mol | [1][2] |

| Melting Point | 120-121 °C | [4] |

| Appearance | Solid | [5] |

| Purity | Typically >98% | [5] |

| InChI Key | QDLAABKFYZVHOW-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most reported and facile synthesis of this compound involves a two-step sequence starting from the commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene.[6] This method provides a practical and convenient route to this valuable synthetic intermediate.

Synthetic Workflow

The overall synthetic strategy involves the iodination of the protected naphthalene core, followed by a retro-Diels-Alder reaction to deprotect the aromatic system and yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the literature and should be adapted and optimized as necessary.

Step 1: Iodination of the Bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene in methanesulfonic acid at room temperature.

-

Add the iodinating agent (e.g., a mixture of periodic acid and iodine) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol.

-

Dry the crude 2-bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct under vacuum.

Step 2: Retro-Diels-Alder Reaction

-

Place the dried adduct from Step 1 in a sublimation apparatus.

-

Heat the apparatus under vacuum. The retro-Diels-Alder reaction and sublimation of the product will occur.

-

Collect the sublimed crystals of this compound from the cold finger of the apparatus.

-

The byproduct, hexachlorocyclopentadiene, will also sublime and may need to be separated based on the sublimation temperature profile.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from the structure and data for related compounds.

-

¹H NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The spectrum will consist of a set of multiplets corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromine and iodine substituents.

-

¹³C NMR: The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the halogens (C-2 and C-3) will show characteristic chemical shifts, with the carbon bearing the iodine atom typically appearing at a lower field (higher ppm) than the one bonded to bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for an aromatic system. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two m/z units will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds, enabling selective and sequential cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the selective functionalization at the C-3 position while leaving the C-Br bond at the C-2 position intact for subsequent transformations.

Caption: Regioselective cross-coupling of this compound.

5.1.1. Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the C-I bond under mild conditions.

-

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst)

-

Base: A mild amine base such as triethylamine (TEA) or diisopropylamine (DIPA)

-

Solvent: THF or DMF

-

Temperature: Room temperature to mild heating

-

5.1.2. Suzuki Coupling

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another key transformation where the differential reactivity of this compound can be exploited.

-

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: An aqueous solution of a base such as Na₂CO₃ or K₂CO₃

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

5.1.3. Heck Reaction

The Heck reaction couples an alkene with an aryl halide. Selective coupling at the C-I bond of this compound can be achieved to introduce a vinyl group at the 3-position.

-

Typical Reaction Conditions:

-

Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃)

-

Base: A weak base such as TEA or NaOAc

-

Solvent: DMF or NMP

-

Temperature: Typically requires elevated temperatures.

-

Applications in Materials Science

While specific examples utilizing this compound in OLEDs are not prevalent in the literature, its structural motif is highly relevant. Bromonaphthalenes are key precursors in the synthesis of hole-transporting and emissive materials for Organic Light-Emitting Diodes (OLEDs). The ability to perform sequential cross-coupling reactions on the this compound scaffold allows for the construction of complex, highly conjugated molecules with tailored electronic properties necessary for efficient charge transport and light emission in OLED devices.[7]

Potential in Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The introduction of bromine into a molecular structure can enhance biological activity and modulate pharmacokinetic properties.[9] While this compound itself is not a therapeutic agent, it serves as a valuable starting material for the synthesis of novel, highly substituted naphthalene derivatives. The ability to introduce diverse functionalities at the 2- and 3-positions through selective cross-coupling reactions makes it an attractive building block for creating libraries of compounds for screening in drug discovery programs, particularly in areas such as oncology and anti-inflammatory research where naphthalene-based compounds have shown promise.[3] The mention of its use in proteomics research suggests its potential as a scaffold for developing chemical probes or affinity-based reagents.[1]

Safety and Handling

This compound is classified as an irritant.[4] The following GHS hazard statements are associated with this compound:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

It is essential to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a synthetically valuable, yet underutilized, building block in organic chemistry. Its key advantage lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which enables regioselective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While the full potential of this molecule in materials science and drug discovery is yet to be fully explored, its structural features make it a highly promising precursor for the synthesis of complex, highly substituted naphthalene derivatives with tailored properties. This technical guide provides a foundational understanding of its synthesis, properties, and reactivity, aiming to facilitate its broader application in research and development.

References

-

Facile Synthesis of 2,3‐Diiodonaphthalene and 2‐Bromo‐3‐iodonaphthalene. Request PDF. ResearchGate. [Link]

-

2-bromonaphthalene. Organic Syntheses Procedure. [Link]

-

is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]

-

2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312. PubChem. [Link]

-

Naphthalene, 1-bromo-. Organic Syntheses Procedure. [Link]

-

(PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. [Link]

-

Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. NIH. [Link]

-

An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from. DergiPark. [Link]

-

Submission » An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. DergiPark. [Link]

-

(PDF) A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. [Link]

-

Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. NIH. [Link]

-

Safety assessment of dichlorophene and chlorophene. PubMed. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Toxicology of the fluoroalkenes: review and research needs. PubMed. [Link]

-

Toxicology and Carcinogenesis Studies of Coconut Oil Acid Diethanolamine Condensate (CASRN 68603-42-9) in F344/N Rats an. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-

Synthesis and elaboration of trans 2, 3-diaryloxiranes. ResearchGate. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

-

2-Bromonaphthalene | C10H7Br | CID 11372. PubChem. [Link]

- US7923473B2 - Aromatic compounds and their use in medical applications - Google P

-

Advances in Cross-Coupling Reactions. MDPI. [Link]

-

Arylidene Derivatives as Synthons in Heterocyclic Synthesis. Scirp.org. [Link]

-

Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. [Link]

-

Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 102153-44-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to 2-Bromo-3-iodonaphthalene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-iodonaphthalene, a versatile dihalogenated naphthalene derivative with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document elucidates the compound's key physicochemical properties, provides a detailed synthetic protocol, and explores its nuanced reactivity, with a special focus on regioselective cross-coupling and lithiation reactions. By offering field-proven insights and detailed experimental workflows, this guide aims to empower researchers to effectively harness the synthetic utility of this valuable building block.

Introduction: The Strategic Value of this compound

This compound (CAS Number: 102153-44-6 ) is a strategically important synthetic intermediate.[1][2] Its utility stems from the differential reactivity of the bromo and iodo substituents on the naphthalene core. This inherent electronic disparity allows for selective, sequential functionalization, making it an ideal scaffold for the construction of complex polycyclic aromatic systems and highly substituted naphthalene derivatives. Such motifs are prevalent in a wide array of biologically active molecules and advanced materials.[3][4][5] The naphthalene scaffold itself is a well-established pharmacophore, and the ability to precisely introduce diverse functionalities at the 2- and 3-positions opens avenues for the development of novel therapeutics.[5][6]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 102153-44-6 | [1][2] |

| Molecular Formula | C₁₀H₆BrI | [2] |

| Molecular Weight | 332.96 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | QDLAABKFYZVHOW-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Facile Two-Step Approach

A practical and efficient synthesis of this compound has been developed, offering a significant improvement over earlier multi-step methods. This two-step procedure, which is readily scalable, is outlined below.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Iodination of the Bis(hexachlorocyclopentadiene) Adduct of 2-Bromonaphthalene

The commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene serves as the starting material. This approach strategically protects the naphthalene core, allowing for selective iodination at the 3-position.

-

To a stirred solution of methanesulfonic acid, add periodic acid (H₅IO₆) at room temperature.

-

After a brief stirring period, introduce iodine (I₂).

-

To this mixture, add the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene in portions.

-

Allow the reaction to proceed at room temperature for an extended period, typically several days, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 2-bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct.

Step 2: Retro-Diels-Alder Reaction

The protecting groups are removed via a retro-Diels-Alder reaction, which is conveniently achieved through sublimation.

-

The purified 2-bromo-3-iodo adduct from the previous step is subjected to sublimation under reduced pressure.

-

The desired product, this compound, is deposited as a crystalline solid in a cooler region of the sublimation apparatus.

This method provides analytically pure this compound in good yields.

Spectroscopic Characterization

Accurate structural elucidation is critical in synthetic chemistry. While a dedicated, publicly available, and verified full set of spectra for this compound is not readily accessible, its spectroscopic characteristics can be confidently predicted based on the well-documented data of its parent compounds, 2-bromonaphthalene and 2-iodonaphthalene, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the naphthalene ring will show characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The chemical shifts will be influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the bromine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the halogens (C-2 and C-3) will exhibit chemical shifts significantly influenced by the electronegativity and heavy atom effect of bromine and iodine. The signals for C-Br and C-I are expected in the range of 110-130 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will be present in the fingerprint region, typically below 1000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. The molecular ion peak (M⁺) will be observed at m/z 332, corresponding to the monoisotopic mass of C₁₀H₆⁷⁹Br¹²⁷I. A characteristic isotopic pattern will be visible due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in an M+2 peak of nearly equal intensity to the M⁺ peak.[11][12] Common fragmentation patterns would involve the loss of bromine and iodine atoms.[13]

Reactivity and Synthetic Applications: A Playground for Regioselective Chemistry

The synthetic prowess of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodo group more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more facile in metal-halogen exchange reactions.[14] This predictable disparity in reactivity is the cornerstone of its utility in sequential, site-selective modifications.

Selective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, the greater reactivity of the C-I bond allows for selective coupling at the 3-position while leaving the C-Br bond intact for subsequent transformations.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-3-iodonaphthalene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-bromo-3-iodonaphthalene, a versatile building block in modern organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the compound's structural characteristics, a reliable synthetic protocol, its unique reactivity profile, and its applications in the development of novel chemical entities.

Introduction: The Strategic Value of this compound

This compound is a dihalogenated aromatic compound that serves as a powerful intermediate in the construction of complex molecular architectures. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential functionalization.[1] This feature is particularly advantageous in palladium-catalyzed cross-coupling reactions, enabling the controlled introduction of different substituents at the C-2 and C-3 positions of the naphthalene core.[1][2] The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products.[3] Consequently, this compound is a valuable starting material for creating diverse libraries of compounds for drug discovery and for developing advanced organic materials.[4][5]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 102153-44-6 | [5][6][7][8][9] |

| Molecular Formula | C₁₀H₆BrI | [5][6][7] |

| Molecular Weight | 332.96 g/mol | [5][6][7] |

| Melting Point | 120.1–121 °C | [10][11] |

| Appearance | Solid | [8] |

| InChI Key | QDLAABKFYZVHOW-UHFFFAOYSA-N | [5][8] |

The structure of this compound features a naphthalene ring system substituted with a bromine atom at the 2-position and an iodine atom at the 3-position.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

A facile and efficient two-step synthesis of this compound has been reported.[10][12] The methodology relies on the iodination of a Diels-Alder adduct of 2-bromonaphthalene, followed by a retro-Diels-Alder reaction to yield the final product. This approach is advantageous as it avoids the challenges of direct regioselective dihalogenation of naphthalene.

Caption: Synthetic workflow for this compound.

Step 1: Iodination of the 2-Bromonaphthalene Diels-Alder Adduct

-

Rationale: The Diels-Alder reaction with hexachlorocyclopentadiene serves to protect the more reactive positions of the naphthalene ring, thereby directing the subsequent iodination to the desired C-3 position. Methanesulfonic acid is used as the solvent and catalyst for the iodination reaction with periodic acid (H₅IO₆) and iodine (I₂).

-

Protocol:

-

To 100 mL of methanesulfonic acid at room temperature, add periodic acid (H₅IO₆, 2.87 mmol).

-

After stirring for 30 minutes, add iodine (I₂, 8.58 mmol).

-

Stir the mixture for 2 hours.

-

Add the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene (20.00 mmol) in portions over 3 minutes.

-

Allow the reaction mixture to stir at room temperature for four days.

-

The resulting product is the 2-bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct.

-

Step 2: Retro Diels-Alder Reaction

-

Rationale: This step thermally removes the protecting hexachlorocyclopentadiene groups, restoring the aromatic naphthalene system and yielding the final product. The reaction is coupled with sublimation for purification.

-

Protocol:

-

The crude 2-bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct (11.38 mmol) is subjected to a retro-Diels-Alder reaction.

-

This is typically achieved by heating the adduct under vacuum, which causes the retro-reaction and sublimation of the more volatile product.

-

The final product, this compound, is collected as a crystalline solid. This procedure has been reported to yield the product in 83% yield.[10]

-

Reactivity and Strategic Application in Cross-Coupling Reactions

The synthetic utility of this compound is primarily derived from the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0).[1] This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-2 bromine intact for a subsequent transformation.

Caption: Sequential cross-coupling strategy using this compound.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with boronic acids or esters. By carefully selecting the catalyst (e.g., Pd(PPh₃)₄) and reaction conditions, it is possible to selectively couple a wide range of aryl or vinyl boronic acids at the C-3 position.[1][2]

-

Sonogashira Coupling: This reaction introduces alkyne moieties, which are valuable for extending π-conjugated systems in materials science or as handles for further transformations like click chemistry. The C-I bond will preferentially react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]

-

Heck Coupling: This reaction can be used to introduce alkene substituents.

-

Buchwald-Hartwig Amination: After initial functionalization at the C-3 position, the remaining C-Br bond can undergo amination to introduce nitrogen-containing groups, which are prevalent in pharmaceuticals.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield in these transformations. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a key component in many biologically active molecules.[3] this compound provides a platform for synthesizing derivatives with potential therapeutic applications. For example, naphthalene sulfonamides have been identified as antagonists of the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases and immuno-oncology.[4] The ability to perform diverse palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor allows for the generation of extensive libraries to explore the structure-activity relationships of such compounds.[4]

In materials science, the extended π-system of naphthalene is a desirable feature for organic electronics. By using reactions like the Sonogashira coupling on this compound, researchers can construct highly conjugated systems for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques.

| ¹H-NMR (CDCl₃) | ¹³C-NMR (CDCl₃) |

| δ 8.39 (s, 1H) | δ 139.96 |

| δ 8.13 (s, 1H) | δ 134.08 |

| δ 7.69 (m, 2H) | δ 133.65 |

| δ 7.50 (m, 2H) | δ 131.35 |

| δ 127.77 | |

| δ 127.41 | |

| δ 127.27 | |

| δ 127.01 | |

| δ 126.49 | |

| δ 98.60 |

Data sourced from literature.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a high-value synthetic intermediate that offers a strategic advantage for the construction of complex, multi-substituted naphthalene-based molecules. Its well-defined synthesis and the predictable, differential reactivity of its carbon-halogen bonds make it an indispensable tool for researchers in drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge required to effectively utilize this versatile building block in demanding synthetic applications.

References

- Tägil, M., & Almqvist, F. (2006). Facile Synthesis of 2,3-Diiodonaphthalene and this compound.

- Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 125(29), 8704–8705.

- Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169.

- De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

- Liu, J., et al. (2014). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. Organic Letters, 16(14), 3792–3795.

- Brand, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 1-21.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block. [Link]

-

PubChem. 2-Bromo-3-iodopentane. [Link]

- Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 102153-44-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Utility of 2-Bromo-3-iodonaphthalene in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable, yet specialized, reagent for precisely this purpose. Its utility is not merely as a carrier of the naphthalene scaffold, but rather in the nuanced and differential reactivity of its two distinct halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This reactivity differential allows for a programmed, sequential functionalization of the naphthalene core, providing a powerful tool for the controlled elaboration of molecular complexity. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, offering a foundational understanding for its effective application in research and development.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. The following table summarizes the key identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 102153-44-6 | [1][2] |

| Molecular Formula | C₁₀H₆BrI | [1][2] |

| Molecular Weight | 332.96 g/mol | [1][2] |

| Appearance | Solid | [3] |

| InChI Key | QDLAABKFYZVHOW-UHFFFAOYSA-N | [2][3] |

Molecular Structure

The structural arrangement of the bromine and iodine atoms on the naphthalene core dictates the compound's reactivity and physical properties.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Iodination of the Bis(hexachlorocyclopentadiene)naphthalene Adduct

-

To 100 mL of methanesulfonic acid at room temperature, add periodic acid (H₅IO₆, 2.87 mmol).

-

Stir the mixture for 30 minutes.

-

Add iodine (I₂, 8.58 mmol) to the solution.

-

Equip the flask with a drying tube and stir for an additional 2 hours.

-

Add the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene (20.00 mmol) in portions over 3 minutes.

-

Allow the reaction mixture to stir at room temperature for four days.

-

The resulting product, the 2-Bromo-3-iodo-adduct, can be isolated via standard workup procedures (quenching with water, extraction, and drying).

Trustworthiness of Protocol: This step utilizes a potent iodinating system (H₅IO₆/I₂) in a strong acid medium to effect the electrophilic substitution on the protected naphthalene core. The Diels-Alder adduct serves as a protecting group, deactivating the naphthalene system to prevent over-iodination and control regioselectivity. The long reaction time is necessary to drive the reaction to completion.

Step 2: Retro Diels-Alder Reaction

-

Place the crude 2-Bromo-3-iodo-adduct from Step 1 in a sublimation apparatus.

-

Heat the apparatus under vacuum. The exact temperature and pressure will depend on the specific equipment but should be sufficient to induce the retro Diels-Alder reaction and subsequent sublimation of the product.

-

The retro Diels-Alder reaction releases the hexachlorocyclopentadiene protecting groups, which are typically less volatile, while the desired this compound sublimes.

-

Collect the sublimed crystalline product from the cold finger of the apparatus.

-

The reported yield for this two-step process is approximately 83%. [4] Trustworthiness of Protocol: This thermal retro Diels-Alder reaction is a classic and reliable method for deprotection. Combining it with sublimation provides an elegant and efficient purification step, directly yielding the final product in a high state of purity, as evidenced by the sharp melting point reported. [4]

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its halogen substituents. The physical properties outlined in this guide—from its crystalline solid nature and high melting point to its distinct spectroscopic signatures—provide the necessary foundation for its intelligent application in complex synthetic campaigns. For professionals in drug development and materials science, the ability to sequentially and selectively functionalize the C3 (iodo) and then the C2 (bromo) positions opens up a vast chemical space for exploration. Understanding these core properties is the first step toward harnessing the full synthetic potential of this versatile building block.

References

Sources

2-Bromo-3-iodonaphthalene molecular weight

An In-Depth Technical Guide to 2-Bromo-3-iodonaphthalene: Synthesis, Properties, and Applications

Introduction

Halogenated aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different halogen atoms on an aromatic scaffold, such as naphthalene, provides chemists with versatile handles for selective chemical transformations. This compound is a prime example of such a scaffold, offering two distinct reactive sites that can be addressed sequentially in cross-coupling reactions. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, focusing on its physicochemical properties, a robust synthesis protocol, and its applications as a key intermediate.

Physicochemical Properties of this compound

This compound is a solid at room temperature, valued for its utility in synthetic organic chemistry.[1] Its molecular structure, featuring a bromine and an iodine atom on adjacent carbons of the naphthalene ring, is the source of its synthetic versatility. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 332.96 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₀H₆BrI | [2][3] |

| CAS Number | 102153-44-6 | [1][2][3] |

| Exact Mass | 332.96 Da | [3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% |[1][4] |

Caption: Chemical structure of this compound.

Synthesis Protocol

While previously considered a rare compound, a practical and convenient method for the preparation of this compound has been developed.[6][7] The synthesis proceeds in two main steps starting from the commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene.[6] This approach leverages a Diels-Alder/retro-Diels-Alder strategy to temporarily protect the naphthalene core, allowing for selective iodination, followed by deprotection to yield the final product.

Step 1: Iodination of the 2-Bromonaphthalene Adduct

The first step involves the electrophilic iodination of the protected 2-bromonaphthalene. The use of a strong acid medium like methanesulfonic acid activates the iodine for substitution onto the electron-rich aromatic ring.

Experimental Protocol:

-

To 100 mL of methanesulfonic acid at room temperature, add periodic acid (H₅IO₆, 2.87 mmol). Stir for 30 minutes.

-

Add elemental iodine (I₂, 8.58 mmol) to the solution. Equip the flask with a drying tube and stir for 2 hours.

-

Add the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene (20.00 mmol) in portions over 3 minutes.

-

Allow the reaction mixture to stir at room temperature for four days.

-

The reaction is quenched by pouring the mixture into a solution of sodium bisulfite in ice water, precipitating the iodinated adduct.

-

Filter the precipitate, wash thoroughly with water and methanol, and dry to obtain the 2-bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene adduct. Yields for this step are typically high (e.g., 98%).[6]

Step 2: Retro-Diels-Alder Reaction

The final step is the removal of the protecting groups via a thermal retro-Diels-Alder reaction, which is efficiently combined with sublimation to purify the final product.

Experimental Protocol:

-

Place the dried adduct from Step 1 into a sublimation apparatus.

-

Heat the apparatus under vacuum. The retro-Diels-Alder reaction occurs at high temperature, releasing the volatile this compound and the hexachlorocyclopentadiene byproduct.

-

The this compound product is collected as a crystalline solid on the cold finger or cooler parts of the sublimation tube.

-

Yields for this combined deprotection/purification step can range from 40% to 83%.[6]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3-iodonaphthalene, with a Focus on Melting Point Determination

For distribution among researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 2-Bromo-3-iodonaphthalene, including its synthesis, purification, and detailed methodologies for the determination of its melting point—a critical parameter for compound identification and purity assessment.

Introduction

This compound is a dihalogenated aromatic compound belonging to the naphthalene family. Its structural complexity and the presence of two different halogen substituents make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Accurate determination of its physical and chemical properties is paramount for its effective application and for ensuring the reproducibility of experimental results. This guide offers a detailed exploration of the synthesis of this compound and provides a meticulous, step-by-step protocol for determining its melting point, a key indicator of its purity and identity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 102153-44-6 | [CymitQuimica][1], [Santa Cruz Biotechnology][2] |

| Molecular Formula | C₁₀H₆BrI | [CymitQuimica][1], [Santa Cruz Biotechnology][2] |

| Molecular Weight | 332.96 g/mol | [CymitQuimica][1], [Santa Cruz Biotechnology][2] |

| Appearance | Solid | [CymitQuimica][1] |

| Melting Point | 95 °C | [ECHEMI][3] |

| Purity | Typically ≥98% | [CymitQuimica][1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound has been reported via a facile, two-step process starting from the commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene[4]. This method, outlined below, is notable for its efficiency and the high purity of the final product.

Reaction Scheme

Caption: Reaction pathway for the synthesis of this compound.

Step 1: Iodination of the Naphthalene Adduct

The initial step involves the electrophilic iodination of the bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene. This reaction is carried out in methanesulfonic acid, a strong acid that serves as both the solvent and a catalyst. Periodic acid (H₅IO₆) and iodine (I₂) are used as the iodinating agents. The strong acid medium activates the iodine, facilitating its electrophilic attack on the electron-rich naphthalene ring system. The bulky hexachlorocyclopentadiene groups serve as protecting groups, directing the iodination to the desired 3-position. This step proceeds with a high yield of 98%[4].

Step 2: Retro-Diels-Alder Reaction and Sublimation

The second and final step is a retro-Diels-Alder reaction, which is thermally induced. The iodinated intermediate is heated under vacuum. This process causes the fragmentation of the molecule, releasing the hexachlorocyclopentadiene protecting groups and yielding the desired this compound.

Crucially, this step is combined with purification by sublimation[4]. Sublimation is an effective purification technique for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase. Under vacuum, the this compound sublimes and deposits as a pure crystalline solid in a cooler region of the apparatus, effectively separating it from non-volatile impurities and the starting material. This elegant one-pot reaction and purification step yields the final product in a range of 40-83%[4].

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, accurate melting point determination is a fundamental method for assessing the purity of a compound.

Experimental Workflow for Melting Point Determination

Caption: Step-by-step workflow for accurate melting point determination.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Using a spatula, grind the crystals into a fine powder. This ensures uniform heat transfer within the sample.

-

Tamp the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

If the approximate melting point is known (95 °C for this compound), rapidly heat the apparatus to a temperature about 15-20 °C below this value.

-

Once this temperature is reached, decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue to heat slowly and record the temperature (T₂) at which the last crystal melts.

-

-

Data Interpretation and Validation:

-

The melting point is reported as the range between T₁ and T₂.

-

For a highly pure sample of this compound, the melting range should be narrow (typically ≤ 1 °C) and close to the literature value of 95 °C.

-

A broad melting range (e.g., 4-5 °C) or a melting point significantly lower than the expected value indicates the presence of impurities.

-

For validation, it is recommended to perform at least two measurements and ensure the results are consistent.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and melting point determination of this compound. The facile two-step synthesis followed by sublimation offers an efficient route to this valuable research compound. The meticulous protocol for melting point determination serves as a self-validating system to ensure the purity and identity of the synthesized material. By adhering to these scientifically grounded methodologies, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Hellberg, J., Allared, F., & Pelcman, M. (2003). Facile Synthesis of 2,3-Diiodonaphthalene and this compound. Synthetic Communications, 33(15), 2751-2756. [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-3-iodonaphthalene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Bromo-3-iodonaphthalene, a halogenated aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its prospective applications, particularly in the context of drug design. By synthesizing chemical principles with practical, validated methodologies, this guide serves as an authoritative resource for professionals engaged in advanced chemical research and development.

Introduction: The Significance of Dihalogenated Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of functionalized molecules. The strategic introduction of multiple, distinct halogen atoms—such as bromine and iodine—onto this scaffold creates highly versatile chemical intermediates. These "dihalogenated" naphthalenes are particularly valuable in modern organic synthesis for several key reasons:

-

Orthogonal Reactivity: The carbon-bromine (C-Br) and carbon-iodine (C-I) bonds possess different bond dissociation energies and exhibit differential reactivity in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is typically more reactive, allowing for selective functionalization at one position while leaving the other halogen intact for a subsequent, different transformation. This orthogonality is a cornerstone of efficient and complex molecular construction.

-

Modulation of Physicochemical Properties: The incorporation of heavy halogens like bromine and iodine significantly alters the electronic and steric properties of the naphthalene core. This can influence key drug-like properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. In drug design, this is a powerful strategy for optimizing lead compounds.[1]

-

Radioisotope Incorporation: The presence of bromine and iodine allows for the potential introduction of their radioactive isotopes (e.g., ⁷⁶Br, ¹²³I) for use in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2]

This compound is a prime example of such a scaffold, offering two distinct and addressable reactive sites on adjacent carbons of the naphthalene ring. Despite its synthetic utility, it has been infrequently reported in the literature, making a detailed guide to its preparation and properties particularly valuable for the research community.[3]

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification is critical for its use in exacting synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 102153-44-6 | [5][6] |

| Molecular Formula | C₁₀H₆BrI | [4][6] |

| Molecular Weight | 332.96 g/mol | [4][5][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| Melting Point | 95 °C | |

| Boiling Point | 361.8 ± 15.0 °C at 760 mmHg | |

| InChI Key | QDLAABKFYZVHOW-UHFFFAOYSA-N | [5] |

| Storage Conditions | 4°C, protect from light |

Synthesis of this compound

A practical and efficient method for the preparation of this compound has been developed, proceeding in two main steps from the commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene.[3] This approach is advantageous as it avoids the challenges of direct, regioselective halogenation of the naphthalene core.

Synthetic Strategy: A Diels-Alder/Retro-Diels-Alder Approach

The core of this synthetic strategy is the use of a protective group to control the regiochemistry of iodination.

-

Protection & Activation: The starting material, 2-bromonaphthalene, is protected as a bis(hexachlorocyclopentadiene) adduct. This adduct masks the more reactive positions of the naphthalene ring system, directing the subsequent iodination to the desired C3 position. The reaction is performed in methanesulfonic acid, which serves as both a solvent and a catalyst.

-

Electrophilic Iodination: The protected adduct undergoes electrophilic iodination using periodic acid (H₅IO₆) and molecular iodine (I₂). This combination generates a potent iodinating agent in situ, which selectively installs the iodine atom at the C3 position to yield the 2-bromo-3-iodo adduct intermediate.[3]

-

Deprotection via Retro-Diels-Alder: The final step is a thermal retro-Diels-Alder reaction. Heating the purified intermediate causes it to decompose, releasing the volatile hexachlorocyclopentadiene and yielding the desired this compound product, which can be purified by sublimation.[3]

Experimental Protocol

This protocol is adapted from the peer-reviewed methodology published by Tveita et al.[3]

Step 1: Synthesis of 2-Bromo-3-iodo-bis(hexachlorocyclopentadiene)naphthalene Adduct (Intermediate 4)

-

To 100 mL of methanesulfonic acid in a flask at room temperature, add periodic acid (H₅IO₆, 655 mg, 2.87 mmol). Stir for 30 minutes.

-

Add molecular iodine (I₂, 2.18 g, 8.58 mmol) to the mixture. Equip the flask with a drying tube and stir for an additional 2 hours. A strong coloration will develop.

-

Add the 2-bromonaphthalene-bis(hexachlorocyclopentadiene) adduct (15.05 g, 20.00 mmol) in portions over a 3-minute period.

-

Allow the reaction mixture to stir at room temperature for four days.

-

Pour the reaction mixture into a beaker containing 800 mL of water and crushed ice.

-

Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

-

Wash the solid with methanol (2 x 50 mL) and then with CCl₄ (2 x 50 mL).

-

Dry the resulting solid under vacuum to yield the intermediate adduct (yield: 98%).

Step 2: Synthesis of this compound (Final Product 6)

-

Place the dried intermediate adduct from Step 1 into a sublimation apparatus.

-

Heat the apparatus under vacuum. The retro-Diels-Alder reaction will occur, releasing hexachlorocyclopentadiene.

-

The desired this compound product will deposit as a pure solid in a defined zone of the sublimation tube.

-

Carefully collect the sublimed product. The reported yields for this final step range from 40–83%, depending on the scale and sublimation apparatus used.[3]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented, its structure makes it an intrinsically valuable tool for researchers. Its utility stems from its role as a versatile synthetic intermediate.

A Platform for Sequential Cross-Coupling

The primary application of this molecule is as a building block for more complex structures. The differential reactivity of the C-I and C-Br bonds allows for a two-stage functionalization. A researcher can first perform a selective coupling reaction at the more reactive C-I position (e.g., a Sonogashira or Suzuki coupling) under milder conditions. The resulting 2-bromo-3-substituted naphthalene can then be isolated and subjected to a second, distinct coupling reaction at the C-Br position. This stepwise approach enables the controlled and predictable synthesis of highly substituted naphthalene derivatives, which are common cores in pharmaceuticals and electronic materials.[4]

The Role of Halogens in Drug Design

The introduction of bromine and iodine into a drug candidate can profoundly impact its pharmacological profile. This strategy, known as halogenation, is a well-established tactic in medicinal chemistry.[1]

-

Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Blocking: Placing a bulky halogen atom at a site that is susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and duration of action.

-

Halogen Bonding: Both bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to a significant increase in binding affinity and target selectivity.

-

Heavy Atom Effect: The presence of heavy atoms can be exploited in photodynamic therapy. Upon irradiation, the heavy atom can facilitate the transition of a molecule to a triplet state, which can then generate cytotoxic singlet oxygen.[1]

The diagram below illustrates the conceptual impact of incorporating heavy halogens like Br and I into a potential drug molecule.

Caption: Conceptual benefits of halogenation in drug design.

Conclusion

This compound represents a potent, yet underutilized, building block in synthetic chemistry. Its defined structure, confirmed by its IUPAC name and CAS number, and the differential reactivity of its two halogen substituents provide a reliable platform for complex molecular design. The robust, two-step synthesis via a retro-Diels-Alder reaction makes this valuable intermediate accessible for laboratory-scale use. While direct applications in marketed drugs are not yet established, its potential as a precursor for creating highly functionalized naphthalene cores for both pharmaceutical and material science applications is clear. This guide provides the foundational knowledge and practical methodology required for researchers to confidently incorporate this compound into their synthetic programs.

References

-

Tveita, T., et al. (2006). Facile Synthesis of 2,3-Diiodonaphthalene and this compound. Synthetic Communications, 36(16), 2357-2365. [Link]

-

ResearchGate. (n.d.). Facile Synthesis of 2,3-Diiodonaphthalene and this compound. Request PDF. [Link]

-

NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. [Link]

-

PubChem. (n.d.). 2-Bromonaphthalene. [Link]

-

PubChem. (n.d.). 2-Bromo-3-iodopentane. [Link]

-

O'Hagan, D. (2020). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2(1), 1-6. [Link]

-

Coenen, H. H., & Mazière, B. (2001). Use of Bromine-76 and Iodine-123 Radiohalogenated Tracers in the Drug Development Process. Current Pharmaceutical Design, 7(18), 1845-1875. [Link]

-

ResearchGate. (n.d.). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. [Link]

Sources

Introduction: The Strategic Value of 2-Bromo-3-iodonaphthalene

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-iodonaphthalene

In the landscape of modern organic synthesis, particularly in materials science and pharmaceutical drug development, the regioselective arrangement of functional groups on aromatic scaffolds is of paramount importance. Polysubstituted naphthalenes serve as critical building blocks for a wide array of functional molecules, from organic light-emitting diodes (OLEDs) to complex bioactive compounds.[1] The compound this compound is a particularly valuable synthetic intermediate. Its vicinal bromo and iodo substituents offer distinct reactivities, enabling sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, a highly sought-after capability in diversity-oriented synthesis.

However, the direct synthesis of this compound presents a significant regiochemical challenge. Standard electrophilic halogenation of naphthalene or monosubstituted naphthalenes typically yields complex mixtures of isomers that are difficult to separate and control.[2] This guide provides an in-depth examination of a robust and reliable synthetic methodology to produce this compound with high regioselectivity, designed for researchers and professionals in the chemical sciences.

Primary Synthetic Strategy: Regiocontrol via Diels-Alder Protection and Retro-Reaction

The most effective and well-documented method to overcome the inherent regioselectivity issues of direct halogenation is to temporarily protect the more reactive positions of the naphthalene core. This is elegantly achieved through a reversible Diels-Alder reaction, which masks specific double bonds, allowing for the precise functionalization of the remaining aromatic positions. The subsequent retro-Diels-Alder reaction regenerates the aromatic system, unveiling the desired product.

A practical and convenient method for preparing this compound utilizes a two-step sequence starting from the commercially available bis(hexachlorocyclopentadiene) adduct of 2-bromonaphthalene.[3] This approach involves the iodination of the adduct followed by a thermal retro-Diels-Alder reaction.[3][4]

Overall Synthetic Workflow

The logical flow of this synthesis is designed to enforce the desired 3-position iodination on a 2-bromonaphthalene scaffold.

Caption: Conceptual pathway for the Sandmeyer synthesis.

Scientific Rationale and Protocol Considerations

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a versatile diazonium salt, which is an excellent leaving group (N₂). [5][6]The reaction is initiated by forming nitrous acid (HNO₂) in situ from sodium nitrite and a strong mineral acid. The subsequent displacement with iodide does not typically require a copper catalyst, unlike the corresponding chloro- or bromo- substitutions. [7] General Protocol for Diazotization and Iodination:

-

Dissolve or suspend 3-amino-2-bromonaphthalene in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄), and cool the mixture to 0–5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes after the addition is complete.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with aqueous sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The primary challenge for this route is the synthesis of the starting material, 3-amino-2-bromonaphthalene, which is not as readily available as 2-bromonaphthalene.

Conclusion

For the regioselective synthesis of this compound, the method involving the iodination of a protected 2-bromonaphthalene Diels-Alder adduct followed by a retro-Diels-Alder reaction is the most robust and scientifically validated approach. [3]It directly addresses the challenge of regiocontrol and provides the target compound in high purity and good overall yield. While the Sandmeyer reaction presents a viable theoretical alternative, its practicality is dependent on the accessibility of the required 3-amino-2-bromonaphthalene precursor. The selection of the synthetic route will ultimately depend on the starting material availability, scalability, and the specific requirements of the research or development program.

References

-

Einarsen, M., et al. (2006). Facile Synthesis of 2,3-Diiodonaphthalene and this compound. Synthetic Communications, 33(1), 159-164. Available at: [Link]

-

Hart, H., et al. (2006). Facile Synthesis of 2,3-Diiodonaphthalene and this compound. | Request PDF. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Reddy, R. P., et al. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. Available at: [Link]

-

Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2987-3023. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkat USA. Available at: [Link]

Sources

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Preparation of 2-Bromo-3-iodonaphthalene from 2-bromonaphthalene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-Bromo-3-iodonaphthalene, a valuable dihalogenated naphthalene intermediate for researchers in materials science and pharmaceutical development. The primary focus is on the highly efficient and regioselective method of Directed ortho-Metalation (DoM), offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a critical analysis of key process parameters. An alternative multi-step strategy involving a Diels-Alder/retro-Diels-Alder sequence is also discussed. This document is intended for an audience of professional chemists, serving as a practical guide to the synthesis, characterization, and safe handling of the materials involved.

Introduction and Strategic Overview

This compound is a synthetically useful building block, featuring two distinct halogen atoms on a naphthalene core. This differential reactivity allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for complex organic molecules, functional materials, and pharmaceutical agents. The preparation of this specific isomer from the readily available starting material, 2-bromonaphthalene, requires a synthetic strategy that can precisely control the regiochemistry of iodination.

While direct electrophilic iodination of 2-bromonaphthalene is challenging due to the deactivating nature of the bromine substituent and the inherent regiochemical preferences of the naphthalene ring system, two principal strategies have proven effective:

-

Directed ortho-Metalation (DoM): This is the most direct and widely employed method. It leverages the bromine atom as a directing group to facilitate selective deprotonation and subsequent iodination at the adjacent C3 position. This approach is characterized by high regioselectivity and good yields.

-

Diels-Alder/Retro-Diels-Alder Sequence: A multi-step approach that involves protecting the naphthalene core to enforce the desired substitution pattern, followed by deprotection.[1]

This guide will focus primarily on the Directed ortho-Metalation strategy due to its efficiency and elegance.

Core Methodology: Synthesis via Directed ortho-Metalation (DoM)

The DoM reaction is a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic systems.[2] It relies on the use of a Directing Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3] In the case of 2-bromonaphthalene, the bromine atom itself serves as a moderate DMG, enabling the selective formation of a 2-bromo-3-lithionaphthalene intermediate.

Principle and Mechanism

The reaction proceeds through a well-defined mechanism. The Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) coordinates with the Lewis basic lone pair electrons of the bromine atom on the naphthalene ring. This coordination event positions the alkyl base in close proximity to the C3 proton, significantly increasing its kinetic acidity and facilitating its abstraction. This generates a highly reactive aryllithium intermediate, which is then quenched with an electrophilic iodine source to yield the final product.

The entire process must be conducted at low temperatures (typically -78 °C) to prevent undesirable side reactions, such as "halogen dance" rearrangements, where the halogen migrates to a different position on the ring, or the formation of aryne intermediates.[4]

Figure 1: Mechanism of this compound synthesis via DoM.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and scale. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Equipment:

-

2-Bromonaphthalene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Three-neck round-bottom flask, magnetic stirrer, dropping funnel, septa, needles/syringes

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Initial Charge: To the flask, add 2-bromonaphthalene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Iodination: In a separate dry flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the cold aryllithium solution via cannula or syringe. A color change will be observed as the iodine is consumed.

-

Warming and Quenching: After the iodine addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. If a deep purple color from excess iodine persists, add saturated aqueous Na₂S₂O₃ solution until the color disappears.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-